![molecular formula C8H7ClN2 B1370667 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1020056-56-7](/img/structure/B1370667.png)
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
説明
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a type of pyrrolopyrimidine derivative, which are nitrogen-fused heterocycles that commonly display a wide array of biological and pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. The yield is reported to be 71% as a yellow solid with a melting point of 287–288 °C .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is represented by the empirical formula C8H7ClN2. It has a molecular weight of 166.61 .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine are complex and involve multiple steps. The compound exhibits potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a solid compound. Its SMILES string representation is Cc1cnc2[nH]ccc2c1Cl .科学的研究の応用
Cancer Therapy
- Scientific Field : Oncology .
- Application Summary : The compound is used in the design and synthesis of derivatives that inhibit the Fibroblast Growth Factor Receptor (FGFR). The FGFR signaling pathway plays a crucial role in various types of tumors, and targeting FGFRs is a promising strategy for cancer therapy .
- Methods of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their activities against FGFR1, 2, and 3 .
- Results : Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Diabetes Treatment
- Scientific Field : Endocrinology .
- Application Summary : The compound is used in the design and synthesis of pyrrolo[2,3-d]pyrimidine-based analogues that inhibit the α-amylase enzyme, which is a potential therapeutic target for diabetes .
- Methods of Application : Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme .
- Results : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range .
Hyperglycemia Treatment
- Scientific Field : Endocrinology .
- Application Summary : The compound is used in the design and synthesis of analogues that can reduce blood glucose levels. This makes it potentially useful in the treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia .
- Methods of Application : The compound is used to synthesize analogues that can reduce the blood glucose levels .
- Results : The synthesized compounds have shown efficacy in reducing blood glucose levels, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
Biological Research
- Scientific Field : Biochemistry .
- Application Summary : “4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application : The compound is used as a reagent in various biological research experiments .
- Results : The results of these experiments can vary widely depending on the specific research question and experimental design .
Antibacterial, Antifungal, and Antiviral Activities
- Scientific Field : Microbiology .
- Application Summary : Pyrrolo[2,3-b]pyridine derivatives have shown promising antibacterial, antifungal, and antiviral activities .
- Methods of Application : The compound is used to synthesize derivatives that are then tested for their antibacterial, antifungal, and antiviral activities .
- Results : The results of these experiments can vary widely depending on the specific microorganism and virus being targeted .
Kinase Inhibition
- Scientific Field : Biochemistry .
- Application Summary : Some derivatives of “4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine” have shown activity in inhibiting kinases .
- Methods of Application : The compound is used to synthesize derivatives that are then tested for their kinase inhibitory activities .
- Results : The results of these experiments can vary widely depending on the specific kinase being targeted .
Safety And Hazards
特性
IUPAC Name |
4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-11-8-6(7(5)9)2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMOUCQGJZDFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649805 | |
| Record name | 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1020056-56-7 | |
| Record name | 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020056-56-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



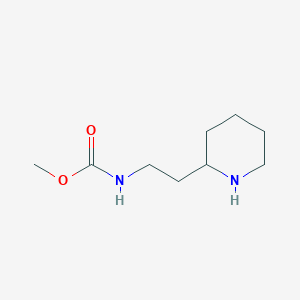
![1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1370585.png)
![[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1370587.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1370588.png)
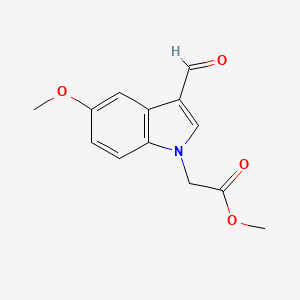
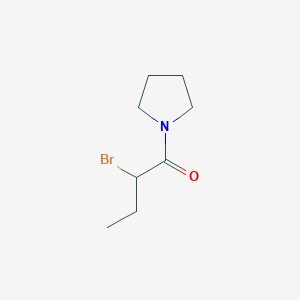
![ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1370594.png)
![((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1370595.png)


![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1370609.png)
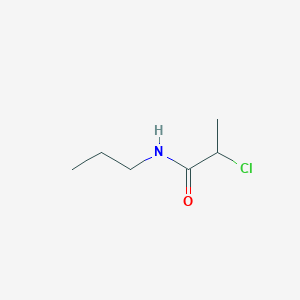
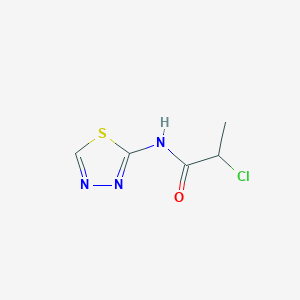
![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)